molecular formula C16H21N3O2S B5569054 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide

Cat. No.: B5569054
M. Wt: 319.4 g/mol
InChI Key: FCERYEVQWDFLQY-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide: is a complex organic compound that belongs to the class of organosulfur heterocyclic compounds This compound is characterized by the presence of a cyano group, a morpholine ring, and a cycloheptathiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cycloheptathiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptathiophene ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Morpholine Ring: The morpholine ring is attached via an amide bond formation, typically using reagents like morpholine and acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.

    Polymer Science: It can be used in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The cyano group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The cycloheptathiophene core provides structural stability and enhances the compound’s binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxolanecarboxamide
  • 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Comparison:

  • Structural Differences: While these compounds share the cycloheptathiophene core and cyano group, they differ in the substituents attached to the core structure. For example, the presence of a morpholine ring in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide distinguishes it from others.
  • Chemical Properties: The unique substituents influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The differences in structure can lead to variations in biological activity, making each compound suitable for different applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-10-13-12-4-2-1-3-5-14(12)22-16(13)18-15(20)11-19-6-8-21-9-7-19/h1-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERYEVQWDFLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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